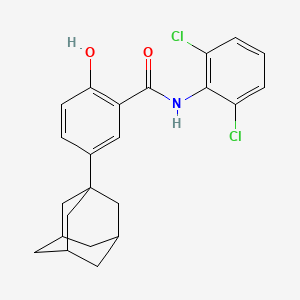
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is a synthetic organic compound that features a unique adamantyl group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Coupling Reaction: The adamantyl group is then coupled with 2-hydroxybenzamide in the presence of a suitable catalyst.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 2,6-dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, converting it to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the dichlorophenyl group can interact with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-(1-adamantyl)-2-hydroxybenzamide: Lacks the dichlorophenyl group, which may result in different biological activity.
N-(2,6-dichlorophenyl)-2-hydroxybenzamide: Lacks the adamantyl group, potentially affecting its membrane permeability and overall activity.
Uniqueness
The presence of both the adamantyl and dichlorophenyl groups in 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide makes it unique, as it combines the properties of both groups, potentially leading to enhanced biological activity and stability.
特性
CAS番号 |
126164-65-6 |
|---|---|
分子式 |
C23H23Cl2NO2 |
分子量 |
416.3 g/mol |
IUPAC名 |
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)21(18)26-22(28)17-9-16(4-5-20(17)27)23-10-13-6-14(11-23)8-15(7-13)12-23/h1-5,9,13-15,27H,6-8,10-12H2,(H,26,28) |
InChIキー |
LNHZJAYHLBFORH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)NC5=C(C=CC=C5Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)
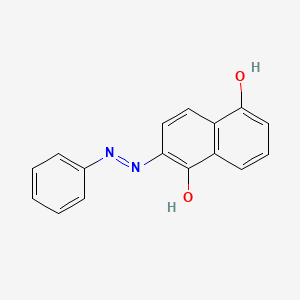
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)
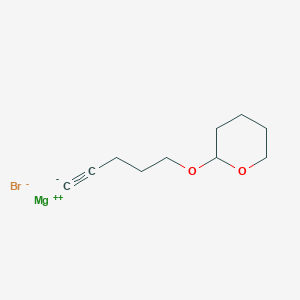
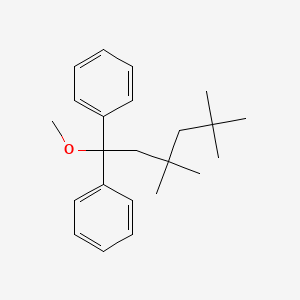
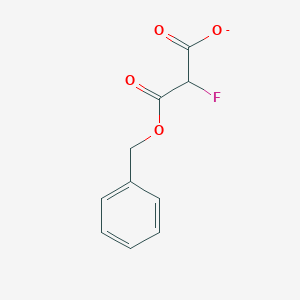
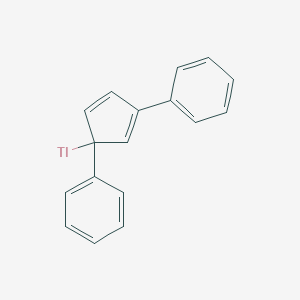
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
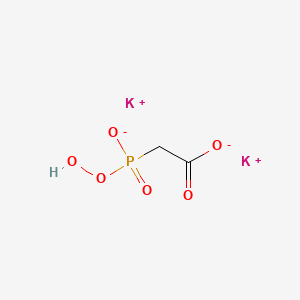
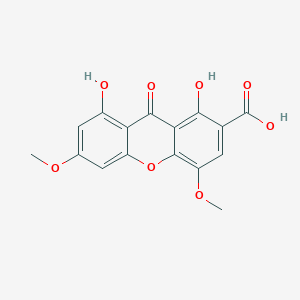
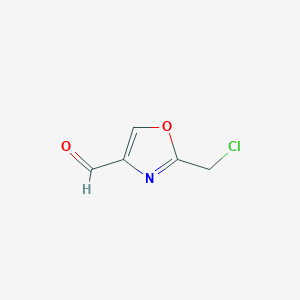
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
